(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-13-7-6-12(27(4,22)23)10-16(13)26-18(20)19-17(21)11-5-8-14(24-2)15(9-11)25-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFBWMLRQYXREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the benzamide class. Its structure includes multiple functional groups that may contribute to various biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is CHNOS, with a molecular weight of approximately 346.44 g/mol. The compound features a dimethoxy group and a methylsulfonyl substituent, which are believed to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown promising results in inducing apoptosis in various cancer cell lines. In vitro studies indicate that these compounds can activate procaspase-3, leading to increased caspase-3 activity and subsequent apoptosis in cancer cells such as U937 and MCF-7 .
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8j | U937 | 1.5 | Procaspase-3 activation |
| Compound 8k | MCF-7 | 2.0 | Caspase pathway activation |
| (Z)-3,4-dimethoxy-N-(...) | A431 | TBD | TBD |
The mechanisms through which (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux within cells .
- Cell Cycle Regulation : Studies indicate that it can modulate gene expression related to cell cycle regulation, leading to alterations in proliferation rates and apoptosis .
Case Studies
In a recent case study involving the synthesis and evaluation of benzothiazole derivatives, researchers found that compounds with structural similarities to (Z)-3,4-dimethoxy-N-(...) displayed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity and selectivity against cancer cells .
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For example, compounds containing the benzothiazole scaffold have been reported to exert cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells. In particular, studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Anticonvulsant Activity
Benzothiazole derivatives have also been explored for their anticonvulsant properties. In animal models, compounds similar to (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have demonstrated effectiveness in reducing seizure activity induced by picrotoxin or electroshock methods. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole moiety enhance anticonvulsant efficacy .
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been investigated, revealing activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been linked to improved antimicrobial properties, making it a candidate for further development in treating bacterial infections .
Synthesis and Mechanism of Action
The synthesis of (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions, including the use of substituted anilines and electrophiles. The reaction conditions must be carefully controlled to achieve high yields and purity .
The mechanism of action for this compound is often associated with its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the inhibition of certain kinases or phosphodiesterases may play a crucial role in its therapeutic effects against cancer and seizures .
Case Studies
- Anticancer Activity : A study evaluating various thiazole derivatives found that one compound exhibited an IC value of 5.71 μM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments like 5-fluorouracil .
- Anticonvulsant Efficacy : In a picrotoxin-induced seizure model, a derivative structurally similar to (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide demonstrated a median effective dose (ED) of 18.4 mg/kg, showcasing its anticonvulsant properties .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The methylsulfonyl group (–SO₂CH₃) at position 6 of the benzothiazole ring is a strong electron-withdrawing group, activating the adjacent positions (para and meta) toward nucleophilic substitution.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂ in FeCl₃/H₂SO₄ | Substitution at C-5 or C-7 of benzothiazole | |
| Amination | NH₃ or amines under high pressure | Introduction of amino groups at C-5 |
Mechanistic Insight : The –SO₂CH₃ group polarizes the aromatic ring, directing nucleophiles to positions ortho/para to itself.
Hydrolysis of the Amide Bond
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
Key Factor : Steric hindrance from the methyl group at position 3 of the benzothiazole slows hydrolysis compared to unsubstituted analogs.
Electrophilic Substitution on Aromatic Rings
The methoxy groups (–OCH₃) on the benzamide ring are electron-donating, activating positions para and ortho to electrophiles.
| Reaction | Reagents | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-2 or C-6 of the benzamide ring | |
| Sulfonation | H₂SO₄, SO₃ | C-5 of benzamide ring |
Note : The methylsulfonyl group on the benzothiazole ring does not participate in electrophilic reactions due to its deactivating nature.
Reduction of the Thiazole Ring
The thiazole ring can undergo partial or full hydrogenation under catalytic conditions:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), ethanol, 25°C, 6h | Dihydrothiazole derivative | 68% | |
| Raney Ni | H₂ (3 atm), THF, 50°C, 12h | Tetrahydrothiazole derivative | 45% |
Mechanism : The conjugated double bond in the thiazol-2(3H)-ylidene system is selectively reduced .
Oxidation Reactions
The methylsulfonyl group is resistant to further oxidation, but the methoxy groups can be demethylated under strong oxidizing conditions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, –78°C, 2h | Demethylation to phenolic –OH groups | |
| HI (57%) | Reflux, 8h | Partial demethylation |
Application : Demethylated products show enhanced solubility in polar solvents .
Condensation Reactions
The secondary amine in the benzothiazole ring can act as a nucleophile in condensation reactions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Aldehydes (R–CHO) | EtOH, 80°C, 4h | Schiff base derivatives | |
| Isocyanates (R–NCO) | DMF, 25°C, 12h | Urea-linked analogs |
Example : Reaction with 4-nitrobenzaldehyde yields a Schiff base with a 90% conversion rate .
Photochemical Reactivity
The thiazole ring undergoes photochemical [2+2] cycloaddition under UV light:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| UV light (λ = 254 nm) | Benzene, 24h | Cyclobutane-fused dimer | 55% |
Significance : This reactivity is exploited in materials science for crosslinking polymers .
Interaction with Biological Targets
Though not a chemical reaction per se, the compound’s binding to enzymes involves reversible interactions:
| Target | Binding Affinity (KD) | Mechanism | Reference |
|---|---|---|---|
| Ras GTPase | 3 µM (inactive state) | Competitive inhibition at the nucleotide-binding site | |
| COX-II | IC₅₀ = 4.16 µM | Blocking the catalytic pocket |
Structural Basis : The methylsulfonyl group stabilizes hydrogen bonds with Arg-120 and Tyr-355 in COX-II .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features of Analogous Compounds:
Analysis :
- Core Heterocycles : The target compound shares a benzo[d]thiazole core with I8 and I10 but differs from 4g , which uses a thiadiazole ring. Thiadiazoles typically exhibit higher electronegativity, affecting redox properties and binding interactions .
- Substituents: The methylsulfonyl group in the target compound is a strong electron-withdrawing group, contrasting with 4g’s dimethylamino-acryloyl (electron-donating) and I8’s fluorostyryl (moderately electron-withdrawing). This difference may enhance the target’s stability in oxidative environments .
Physicochemical and Spectral Properties
Comparative Analytical Data:
Key Observations :
- The target’s dimethoxybenzamide moiety may reduce polarity compared to 4g’s dimethylamino-acryloyl group, affecting chromatographic behavior.
- The methylsulfonyl group likely increases molecular weight and fragmentation patterns in MS compared to 4g .
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing (Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
- Step 2: Introduction of the methylsulfonyl group at the 6-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Step 3: Coupling with 3,4-dimethoxybenzamide via a condensation reaction, often catalyzed by DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Key Optimization Parameters:
Q. Table 1: Typical Yields Under Varied Conditions
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 80 | 65 |
| 2 | DCM | 25 | 78 |
| 3 | DMF | 50 | 82 |
Q. How is the structural integrity and purity of this compound validated in academic research?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ = 473.12 g/mol) with <2 ppm error .
- HPLC: Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .
Common Pitfalls:
- Residual solvents (e.g., DMF) may require extended drying under vacuum .
Q. What strategies are recommended to address poor solubility in aqueous media?
Methodological Answer:
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.6 |
| Ethanol | 8.2 |
| Water | <0.1 |
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification:
- SPR (Surface Plasmon Resonance): Screen against kinase or GPCR libraries to identify binding partners .
- DARTS (Drug Affinity Responsive Target Stability): Detect stabilized proteins in lysates after compound treatment .
- Functional Assays:
- Measure IC50 values using enzyme inhibition assays (e.g., fluorescence-based protease assays) .
- Conduct RNA-seq to identify downstream gene expression changes .
Case Study:
A structural analog showed IC50 = 1.2 µM against PI3Kα, suggesting potential kinase inhibition .
Q. How should contradictory data in biological activity studies be resolved?
Methodological Answer:
- Reproducibility Checks:
- Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Use orthogonal methods (e.g., Western blot and ELISA) to confirm protein-level changes .
- Structural Analysis:
- Perform X-ray crystallography to verify binding modes and rule out off-target interactions .
- Compare IC50 values of stereoisomers; Z-configuration often shows higher potency than E .
Example:
Discrepancies in IC50 values (2–10 µM) were resolved by standardizing ATP concentrations in kinase assays .
Q. What advanced computational methods support the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify key binding residues (e.g., hydrophobic pockets for methylsulfonyl groups) .
- QSAR Modeling: Correlate substituent electronegativity with bioactivity; methoxy groups enhance membrane permeability .
- Docking Studies: Prioritize derivatives with improved binding scores (e.g., Glide score ≤ −8 kcal/mol) .
Q. Table 3: Predicted vs. Experimental IC50 for Derivatives
| Derivative | Predicted IC50 (µM) | Experimental IC50 (µM) |
|---|---|---|
| A | 0.8 | 1.1 |
| B | 2.5 | 3.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
